molecular formula C13H7Cl2NS B3054980 2-(2,4-dichlorophenyl)-1,3-benzothiazole CAS No. 6265-90-3

2-(2,4-dichlorophenyl)-1,3-benzothiazole

Cat. No.: B3054980
CAS No.: 6265-90-3
M. Wt: 280.2 g/mol
InChI Key: SABOIDWKSNXFRI-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenyl)-1,3-benzothiazole: is an organic compound that belongs to the class of benzothiazoles. This compound is characterized by the presence of a benzothiazole ring substituted with a 2,4-dichlorophenyl group. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-dichlorophenyl)-1,3-benzothiazole typically involves the cyclization of 2-aminothiophenol with 2,4-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is usually heated to reflux to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. The use of continuous flow reactors also minimizes the generation of hazardous waste and improves the overall safety of the process.

Chemical Reactions Analysis

Types of Reactions: 2-(2,4-dichlorophenyl)-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.

    Substitution: Various nucleophiles (amines, thiols, alkoxides); reactions are often conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted benzothiazoles with different functional groups

Scientific Research Applications

2-(2,4-dichlorophenyl)-1,3-benzothiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

    Biology: Exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.

    Medicine: Investigated for its potential anticancer activity. It has been shown to inhibit the growth of certain cancer cell lines by inducing apoptosis.

    Industry: Employed as a precursor in the synthesis of dyes, pigments, and other specialty chemicals. It is also used in the production of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenyl)-1,3-benzothiazole varies depending on its application:

    Antimicrobial Activity: The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death.

    Anticancer Activity: It induces apoptosis in cancer cells by activating caspase enzymes and promoting the release of cytochrome c from mitochondria. This leads to the activation of the intrinsic apoptotic pathway.

    Electronic and Optical Properties: The compound’s unique electronic structure allows it to interact with light and electric fields, making it useful in the development of optoelectronic devices.

Comparison with Similar Compounds

  • 2-(2,4-dichlorophenyl)-4-methyl-1,3-benzothiazole
  • 2-(2,4-dichlorophenyl)-6-nitro-1,3-benzothiazole
  • 2-(2,4-dichlorophenyl)-1,3-benzoxazole

Comparison:

  • 2-(2,4-dichlorophenyl)-4-methyl-1,3-benzothiazole: Similar structure but with a methyl group at the 4-position. This modification can alter the compound’s reactivity and biological activity.
  • 2-(2,4-dichlorophenyl)-6-nitro-1,3-benzothiazole: Contains a nitro group at the 6-position, which can significantly impact its electronic properties and reactivity.
  • 2-(2,4-dichlorophenyl)-1,3-benzoxazole: Similar structure but with an oxygen atom in place of the sulfur atom in the benzothiazole ring. This change can affect the compound’s chemical stability and reactivity.

2-(2,4-dichlorophenyl)-1,3-benzothiazole stands out due to its unique combination of biological activity and electronic properties, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2NS/c14-8-5-6-9(10(15)7-8)13-16-11-3-1-2-4-12(11)17-13/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SABOIDWKSNXFRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90211709
Record name Benzothiazole, 2-(2,4-dichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90211709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6265-90-3
Record name 2-(2,4-Dichlorophenyl)benzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6265-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzothiazole, 2-(2,4-dichlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006265903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC33159
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33159
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzothiazole, 2-(2,4-dichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90211709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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